2-fluoro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide
Overview
Description
2-fluoro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide is a synthetic organic compound that belongs to the class of fluorinated benzamides. This compound is characterized by the presence of a fluorine atom, a piperidine ring, and a trifluoromethyl group attached to a benzamide core. The unique structural features of this compound make it of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorinated Benzene Ring: The introduction of the fluorine atom and the trifluoromethyl group onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, fluorination can be carried out using reagents such as fluorine gas or N-fluorobenzenesulfonimide, while the trifluoromethyl group can be introduced using trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions. This can involve the reaction of a halogenated benzene derivative with piperidine in the presence of a base such as potassium carbonate.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amide coupling reaction. This can be achieved by reacting the amine derivative with a carboxylic acid or its activated derivative (e.g., acid chloride) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
2-fluoro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound’s fluorinated structure makes it of interest in the development of advanced materials with unique properties such as hydrophobicity, thermal stability, and chemical resistance.
Biological Research: The compound can be used as a tool in biological studies to investigate the role of specific molecular targets and pathways in various diseases.
Industrial Applications: The compound may find applications in the development of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s fluorinated and piperidine-containing structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide: Similar structure with a morpholine ring instead of a piperidine ring.
2-fluoro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide: Similar structure with a pyrrolidine ring instead of a piperidine ring.
2-fluoro-N-[2-(azepan-1-yl)-5-(trifluoromethyl)phenyl]benzamide: Similar structure with an azepane ring instead of a piperidine ring.
Uniqueness
The uniqueness of 2-fluoro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide lies in its specific combination of a fluorine atom, a piperidine ring, and a trifluoromethyl group attached to a benzamide core. This unique structural arrangement imparts distinct physicochemical properties and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-fluoro-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F4N2O/c20-15-7-3-2-6-14(15)18(26)24-16-12-13(19(21,22)23)8-9-17(16)25-10-4-1-5-11-25/h2-3,6-9,12H,1,4-5,10-11H2,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRAWPCOMPTWGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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